2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid
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Overview
Description
2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a 2-chloro-5-fluoro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoro-4-methoxybenzene.
Halogenation: The benzene ring is halogenated using reagents like chlorine or fluorine under controlled conditions to introduce the chloro and fluoro substituents.
Acetylation: The final step involves the acetylation of the substituted benzene ring to form the acetic acid derivative. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammation or pain pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-methoxyphenyl)acetic acid: Similar structure but lacks the fluoro substituent.
2-(2-fluoro-5-methoxyphenyl)acetic acid: Similar structure but lacks the chloro substituent.
2-(2-chloro-5-fluoro-4-methoxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
CAS No. |
2384607-22-9 |
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Molecular Formula |
C9H8ClFO3 |
Molecular Weight |
218.61 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-14-8-4-6(10)5(2-7(8)11)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
WDQJSWUEWADPGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)CC(=O)O)F |
Purity |
0 |
Origin of Product |
United States |
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